molecular formula C22H25NO B2426585 3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one CAS No. 1024464-94-5

3-((2-Methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one

Cat. No. B2426585
CAS RN: 1024464-94-5
M. Wt: 319.448
InChI Key: WHNRQSMZKIVKTO-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned typically belong to a class of organic compounds known as cyclohexenones. Cyclohexenones are six-membered cyclic compounds with a ketone functional group. The presence of various substituents can greatly influence the properties and reactivity of these compounds .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various types of reactions. For instance, the synthesis of isoxazole derivatives, which are structurally similar to your compound, often involves (3 + 2) cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. For instance, the presence of an amino group and a phenyl group in the compound you mentioned could influence its polarity, solubility, and reactivity .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the ketone group in cyclohexenones can undergo various reactions such as reduction, oxidation, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties include melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

SCH 23390 selectively binds to the dopamine D1 receptor and inhibits its activity. This receptor is primarily located in the brain and is involved in various neurological functions such as cognition, motivation, and reward. By inhibiting the activity of this receptor, SCH 23390 can modulate these functions and potentially treat neurological disorders.
Biochemical and Physiological Effects
SCH 23390 has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine in the brain, which can lead to increased motivation and reward. It has also been shown to decrease the levels of glutamate, which can reduce the symptoms of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the major advantages of SCH 23390 is its selective antagonistic activity towards the dopamine D1 receptor. This allows for specific modulation of neurological functions without affecting other receptors. However, one of the limitations of SCH 23390 is its potential side effects on other receptors, which can lead to unintended consequences.

Future Directions

There are several future directions for the research on SCH 23390. One of the potential applications is in the treatment of addiction. SCH 23390 has been shown to reduce the rewarding effects of drugs of abuse, which can potentially treat addiction. Another potential application is in the treatment of Parkinson's disease. SCH 23390 has been shown to improve motor function in animal models of Parkinson's disease.
Conclusion
SCH 23390 is a selective dopamine D1 receptor antagonist that has potential therapeutic applications in various neurological disorders. Its selective activity allows for specific modulation of neurological functions without affecting other receptors. Future research on SCH 23390 can potentially lead to new treatments for addiction, Parkinson's disease, and other neurological disorders.

Synthesis Methods

The synthesis of SCH 23390 involves the condensation of 2-methyl-5-(isopropyl)aniline with cyclohex-2-enone. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

SCH 23390 has been widely used in scientific research for its selective antagonistic activity towards the dopamine D1 receptor. This receptor is involved in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. SCH 23390 has been shown to have potential therapeutic applications in these disorders.

properties

IUPAC Name

3-(2-methyl-5-propan-2-ylanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO/c1-15(2)18-10-9-16(3)22(13-18)23-20-11-19(12-21(24)14-20)17-7-5-4-6-8-17/h4-10,13-15,19,23H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNRQSMZKIVKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)NC2=CC(=O)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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